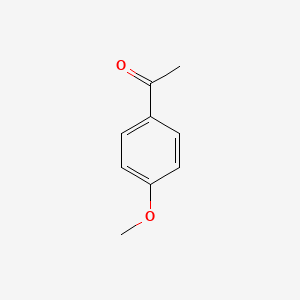4'-Methoxyacetophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble in ethanol, diethyl ether, acetone and chloroform
Soluble in alcohol, ether, fixed oils
Soluble in fixed oils, propylene glycol; miscible with glycerin
insoluble in water; soluble in organic solvents, oils
very soluble (in ethanol)
Synonyms
Canonical SMILES
Antimicrobial Activity:
Some studies have explored the potential antimicrobial properties of Acetanisole. Research published in "Letters in Applied Microbiology" suggests that Acetanisole might exhibit antifungal activity against certain fungal strains, including Aspergillus niger and Candida albicans []. However, further investigation is needed to confirm its efficacy and potential mechanisms of action.
Anti-Inflammatory Properties:
Limited research suggests that Acetanisole might possess anti-inflammatory properties. A study published in "Biological and Pharmaceutical Bulletin" indicates that Acetanisole might suppress the production of inflammatory mediators in certain cell lines []. However, more extensive research is necessary to understand its potential therapeutic applications and safety profile.
Other Potential Applications:
There are a few other areas where Acetanisole has been explored in scientific research, but these investigations are preliminary and require further exploration. These include:
- Insecticidal activity: Some studies have investigated the potential insecticidal properties of Acetanisole against specific insect pests.
- Plant growth regulation: Limited research suggests that Acetanisole might influence plant growth and development.
4'-Methoxyacetophenone, also known as p-methoxyacetophenone or p-acetanisole, is an organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of approximately 150.17 g/mol. It is characterized by a methoxy group (-OCH₃) attached to the aromatic ring of acetophenone at the para position. This compound appears as a white solid with an aromatic odor and is soluble in organic solvents. Its melting point ranges from 36 to 39 °C, while its boiling point is around 260 °C .
Acetanisole's primary function is not related to a specific mechanism of action in scientific research. Its main application lies in its pleasant aroma, making it a valuable fragrance and flavoring agent.
While acetanisole is generally regarded as safe for intended use in fragrances and flavors, it's important to exercise caution when handling the compound.
- Skin irritation: Direct contact with acetanisole may cause skin irritation in some individuals.
- Respiratory irritation: Inhalation of concentrated vapors may irritate the respiratory tract.
- Friedel-Crafts Acylation: It can be synthesized through the Friedel-Crafts acylation of anisole using acetyl chloride, leading to the formation of new carbon-carbon bonds.
- Transfer Hydrogenation: This compound serves as a substrate in transfer hydrogenation reactions, which are essential for synthesizing various organic compounds.
- Directed Arylations: It is also involved in directed arylation reactions, where it acts as a coupling partner to form more complex aromatic compounds .
Research indicates that 4'-methoxyacetophenone exhibits several biological activities. It has been noted for its potential antimicrobial properties, making it a candidate for further exploration in pharmacological applications. Additionally, its derivatives may possess anti-inflammatory and analgesic effects, although more extensive studies are required to fully elucidate these properties .
The synthesis of 4'-methoxyacetophenone can be achieved through several methods:
- Friedel-Crafts Acylation:
- React anisole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
- This method yields high purity and good yields of the product.
- Methoxylation of Acetophenone:
- Acetophenone can be treated with methanol and an acid catalyst to introduce the methoxy group at the para position.
- Oxidative Coupling:
4'-Methoxyacetophenone finds applications across various fields:
- Fragrance Industry: Its sweet and aromatic scent makes it valuable in perfumes and flavoring agents.
- Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Chemical Research: It is utilized as a standard substrate in organic synthesis and chemical research due to its reactivity and stability .
Studies have explored the interactions of 4'-methoxyacetophenone with various biological systems. For instance, its interaction with enzymes involved in metabolic pathways has been investigated to understand its potential therapeutic effects. Additionally, research into its binding affinity with specific receptors may provide insights into its biological mechanisms .
Several compounds share structural similarities with 4'-methoxyacetophenone, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetanisole | C₉H₁₀O₂ | Contains an acetyl group; used as a flavoring agent. |
| 4-Acetylanisole | C₉H₁₀O₂ | Similar structure; often used interchangeably. |
| p-Methoxyphenyl methyl ketone | C₉H₁₀O₂ | Different substituent pattern; used in organic synthesis. |
| 4-Methoxyphenyl methyl ketone | C₉H₁₀O₂ | Similar reactivity; used in synthetic chemistry. |
Uniqueness
What sets 4'-methoxyacetophenone apart is its specific para-methoxy substitution on the acetophenone framework, which influences its chemical reactivity and biological activity differently compared to its analogs. This unique positioning allows for distinct interactions in synthetic pathways and biological systems .
Physical Description
colourless to pale yellow fused solid with a floral, powdery, vanillic, balsamic odou
Color/Form
Colorless to pale-yellow fused solid
Yellowish-white crystals
XLogP3
Boiling Point
254 °C
Flash Point
Density
LogP
1.74
log Kow = 1.74
Odor
Hawthorn odor
Similar to that of p-methylacetopheneone, suggestive of hawthorn and floral note of heliotrope
Appearance
Melting Point
Mp 38-39 °
38.2 °C
38-39°C
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Use and Manufacturing
Vapor Pressure
6.44X10-3 mm Hg at 25 °C
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Methods of Manufacturing
It is prepared by Friedel-Crafts acetylation of anisole.








